Regioisomeric Differentiation: 3,5-Dimethoxybenzamide versus 2,6-Dimethoxybenzamide Scaffold in P2X₃ Antagonist Chemical Space
The target compound bears a 3,5-dimethoxy substitution pattern on the benzamide ring. Its closest cataloged regioisomer, N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2,6-dimethoxybenzamide (ChemDiv Compound F517-0097), carries methoxy groups at the 2- and 6-positions, resulting in a distinct steric and electronic environment around the amide carbonyl . In the Roche P2X₃ antagonist optimization program (RO-85 series), the position of methoxy substituents on the benzamide ring was a critical determinant of both P2X₃ IC₅₀ and selectivity over related purinergic receptor subtypes [1]. While quantitative head-to-head IC₅₀ data for this specific pair have not been publicly disclosed, the established SAR framework from the patent family indicates that the 3,5-dimethoxy configuration places methoxy groups in a meta relationship to the amide linkage, whereas the 2,6-substitution introduces ortho steric constraints that alter the dihedral angle between the benzamide ring and the amide plane, directly impacting receptor complementarity [2].
| Evidence Dimension | Methoxy substituent position on benzamide ring (regioisomerism) |
|---|---|
| Target Compound Data | 3,5-dimethoxy substitution pattern (meta, meta relative to amide attachment) |
| Comparator Or Baseline | N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2,6-dimethoxybenzamide (ChemDiv F517-0097); 2,6-dimethoxy substitution (ortho, ortho relative to amide attachment) |
| Quantified Difference | Positional isomerism alters steric hindrance at amide carbonyl and conformational preferences; quantitative P2X₃ IC₅₀ differential not publicly disclosed but SAR trend established in Roche patent family [2] |
| Conditions | Structural comparison; P2X₃ and P2X₂/₃ antagonist SAR framework from US 7,981,914 B2 and Brotherton-Pleiss et al. (2010) |
Why This Matters
Procurement of the incorrect regioisomer (2,6-dimethoxy vs. 3,5-dimethoxy) may result in a compound with divergent P2X₃ receptor pharmacology, rendering head-to-head biological comparisons invalid.
- [1] Brotherton-Pleiss, C. E.; Dillon, M. P.; Hawley, R. C.; et al. Discovery and optimization of RO-85, a novel drug-like, potent, and selective P2X3 receptor antagonist. Bioorg. Med. Chem. Lett. 2010, 20 (3), 1031–1036. View Source
- [2] Dillon, M. P.; Chen, L.; Feng, L.; Hawley, R. C.; Yang, M. Tetrazole-Substituted Arylamides as P2X3 and P2X2/3 Antagonists. U.S. Patent 7,981,914 B2, July 19, 2011. View Source
